Brevinin-2LTc is an antimicrobial peptide derived from the skin secretions of the Asian frog Hylarana guentheri. This peptide is part of the Brevinin family, which is known for its diverse biological activities, particularly its antimicrobial properties. Brevinin-2LTc exhibits significant potential as a therapeutic agent against various microorganisms, making it a subject of interest in both scientific research and medical applications.
Brevinin-2LTc was isolated from the skin secretions of Hylarana guentheri, a species of frog commonly found in Southeast Asia. Amphibians, particularly frogs, are known to produce a variety of bioactive peptides as part of their innate immune response. The skin secretions serve as a first line of defense against pathogens, including bacteria and fungi, highlighting the ecological importance of these peptides in their natural habitat.
Brevinin-2LTc belongs to the broader category of antimicrobial peptides, which are small proteins that play crucial roles in the immune response across various species. This peptide is classified under the Brevinin superfamily, characterized by their ability to disrupt microbial membranes and exhibit cytotoxic effects against a range of pathogens.
The synthesis of Brevinin-2LTc can be achieved through various methods, including:
The chemical synthesis typically involves:
Brevinin-2LTc consists of a sequence of amino acids that contribute to its structural characteristics. The typical structure includes:
The specific sequence and molecular weight data for Brevinin-2LTc have been characterized through mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into its structural integrity and stability.
Brevinin-2LTc undergoes several types of chemical reactions relevant to its function:
The binding affinity and kinetics can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide quantitative data on interaction strengths.
The mechanism by which Brevinin-2LTc exerts its antimicrobial effects involves several key steps:
Experimental studies have demonstrated that Brevinin-2LTc exhibits potent activity against various bacterial strains, with minimum inhibitory concentrations indicating effective antimicrobial action.
Brevinin-2LTc is characterized by:
Key chemical properties include:
Relevant analyses such as circular dichroism spectroscopy can provide insights into secondary structure content under different conditions.
Brevinin-2LTc has several promising applications in scientific research and medicine:
Brevinin-2 peptides are a phylogenetically conserved family of antimicrobial peptides (AMPs) predominantly isolated from the granular gland secretions of Ranidae frogs. The Ranidae family, comprising over 250 species distributed globally (except polar regions), represents a rich source of AMP diversity due to its extensive adaptive radiation across diverse habitats [1] [2]. The first brevinin peptides were identified in 1992 from Rana brevipoda porsa (renamed Glandirana brevipoda), characterized by a 34-residue structure with potent antibacterial activity against Gram-positive and Gram-negative bacteria [1] [9]. Subsequent discoveries revealed that brevinin-2 peptides exhibit distinct biogeographical patterns: they are found exclusively in Eurasian ranid frogs (Rana, Glandirana, Pelophylax, and Sylvirana genera), while North American species express structurally distinct AMP families like ranalexin and palustrin [2] [9]. This phylogenetic segregation correlates with molecular adaptations to regional pathogen pressures. For example, Sylvirana guentheri skin secretions contain brevinin-2GHk, which demonstrates enhanced activity against Pseudomonas aeruginosa, an opportunistic pathogen prevalent in its habitat [3] [8].
Table 1: Biogeographical Distribution of Brevinin-2 Peptides
Region | Genera | Representative Species | Key Structural Features |
---|---|---|---|
Asia | Glandirana, Pelophylax | G. rugosa, P. nigromaculatus | C-terminal Rana box, α-helix |
Europe | Rana | R. temporaria | High net charge (+2 to +6) |
North America | None | N/A | Absent; replaced by ranalexin |
The remarkable structural diversity of brevinin-2 peptides arises from repeated gene duplication events followed by divergent evolution. AMP genes in ranid frogs share a conserved three-domain precursor architecture: a signal peptide, an acidic spacer region, and a mature AMP domain [1] [6]. The hypervariability of the mature peptide domain results from positive selection acting on duplicated genes. For instance:
The "Rana box" (C-terminal cyclic heptapeptide domain: Cys¹⁸-X₄-Lys²³-Cys²⁴) is a signature structural motif in >85% of brevinin-2 peptides. This disulfide-bridged loop was initially proposed to be essential for antimicrobial activity by stabilizing the amphipathic α-helix and facilitating membrane penetration [1] [4]. Key features include:
However, recent studies challenge its indispensability:
Table 2: Functional Impact of Rana Box Modifications
Peptide | Modification | Antimicrobial Activity Change | Structural Consequence |
---|---|---|---|
Nigrocin-HL (wild-type) | None | Reference MIC (S. aureus: 4 µM) | Stable disulfide loop |
Nigrocin-HLD | Full deletion | MIC reduced 2–4 fold | Loss of helical content (CD) |
Nigrocin-HLM | Replaced with Phe-NH₂ | MIC improved 4-fold | Unchanged helicity in LPS/TFE |
Brevinin-2GHk(1-25)a | Truncation + amidation | MIC: 4 µM (vs. 64 µM in parent) | Enhanced amphipathicity (Heliquest) |
The Rana box thus represents an evolutionarily conserved scaffold that enhances stability but is not strictly essential for membrane disruption—a testament to the modular design of amphibian AMPs.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: